molecular formula C₃₃H₅₂O₈ B1141749 5-Hydroxyvitamin D3 25-glucuronide CAS No. 84344-78-5

5-Hydroxyvitamin D3 25-glucuronide

Cat. No. B1141749
CAS RN: 84344-78-5
M. Wt: 576.76
InChI Key:
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Description

5-Hydroxyvitamin D3 25-glucuronide is a biomolecule used in the biomedical field to study diseases resulting from vitamin D inadequacy, such as osteoporosis, rickets, and osteomalacia . It plays a crucial role in regulating the balance of calcium and phosphate metabolism, which is essential for maintaining the skeletal structure and enhancing the immune system .


Synthesis Analysis

The synthesis of 25-Hydroxyvitamin D3 involves a molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions . This enzyme uses water as a highly selective VitD3 hydroxylating agent and is independent of an electron donor system .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyvitamin D3 25-glucuronide is C33H52O8 . Two isozymes, UGT1A4 and UGT1A3, were identified as the principal catalysts of 25OHD3 glucuronidation in human liver .


Chemical Reactions Analysis

The chemical reactions involving 5-Hydroxyvitamin D3 25-glucuronide are primarily catalyzed by the enzymes UGT1A4 and UGT1A3 . These enzymes generate three 25OHD3 monoglucuronides: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxyvitamin D3 25-glucuronide is 576.76 . More detailed physical and chemical properties could not be found in the search results.

Mechanism of Action

The mechanism of action of 5-Hydroxyvitamin D3 25-glucuronide is closely related to its role in vitamin D metabolism. It is involved in the glucuronidation process of 5-Hydroxyvitamin D3, which is crucial for maintaining the balance of calcium and phosphate metabolism .

Future Directions

Future research could focus on the therapeutic potential of vitamin D3 metabolites in laryngeal cancer and the importance of using ER66 and vitamin D3 metabolite levels as predictive markers . Additionally, the established steroid C25 dehydrogenase-based whole-cell system for the value-adding conversion of VitD3 to 25OHVitD3 provides an attractive platform for large-scale 25OHVitD3 synthesis .

properties

IUPAC Name

(3S,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O8/c1-19-10-13-23(34)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)41-31-28(37)26(35)27(36)29(40-31)30(38)39/h11-12,20,23-29,31,34-37H,1,6-10,13-18H2,2-5H3,(H,38,39)/b21-11+,22-12-/t20-,23+,24?,25+,26?,27+,28?,29?,31+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQPJTROOXJOLQ-GYYWGDJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O[C@H]1C(C([C@@H](C(O1)C(=O)O)O)O)O)C2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

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